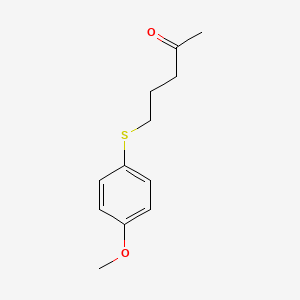

5-((4-Methoxyphenyl)thio)pentan-2-one

Description

5-((4-Methoxyphenyl)thio)pentan-2-one is an organosulfur compound with the molecular formula C₁₂H₁₆O₂S. It features a pentan-2-one backbone substituted with a 4-methoxyphenylthio group at the fifth carbon. The methoxy (–OCH₃) group on the phenyl ring is electron-donating, influencing the compound’s electronic properties, solubility, and reactivity. This structural motif is critical in medicinal chemistry and materials science, where such compounds are explored for their bioactivity and synthetic versatility .

Properties

Molecular Formula |

C12H16O2S |

|---|---|

Molecular Weight |

224.32 g/mol |

IUPAC Name |

5-(4-methoxyphenyl)sulfanylpentan-2-one |

InChI |

InChI=1S/C12H16O2S/c1-10(13)4-3-9-15-12-7-5-11(14-2)6-8-12/h5-8H,3-4,9H2,1-2H3 |

InChI Key |

IZQKQKWDEILTIF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCCSC1=CC=C(C=C1)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Methoxyphenyl)thio)pentan-2-one typically involves the reaction of 4-methoxythiophenol with a suitable pentanone derivative under controlled conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the thiophenol, followed by nucleophilic substitution with a halogenated pentanone derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-((4-Methoxyphenyl)thio)pentan-2-one can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The carbonyl group in the pentanone chain can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA, acetic acid as solvent, room temperature.

Reduction: NaBH4, LiAlH4, ethanol or tetrahydrofuran (THF) as solvent, low temperatures.

Substitution: Sodium methoxide (NaOMe), dimethyl sulfoxide (DMSO) as solvent, elevated temperatures.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Mechanism of Action

The mechanism of action of 5-((4-Methoxyphenyl)thio)pentan-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit acetylcholinesterase activity, which can lead to improved cognitive function and reduced neuropsychic damage . Additionally, it may selectively inhibit monoamine oxidase A (MAO-A), contributing to its antidepressant-like effects . The involvement of serotonergic and nitric oxide (NO) pathways has also been suggested in its mechanism of action .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The nature and position of substituents on the phenyl ring significantly alter chemical and biological properties. Key examples include:

Key Findings :

Chain Length and Backbone Modifications

Variations in the carbon chain length and backbone functional groups influence solubility and biological interactions:

| Compound Name | Chain Length | Backbone | Key Features |

|---|---|---|---|

| This compound | 5 carbons | Ketone | Balanced lipophilicity for membrane penetration |

| 5-(Benzylthio)pentan-2-one | 5 carbons | Ketone | Benzyl group enhances aromatic stacking but reduces solubility |

| 4-((2-Methylbenzyl)thio)pentan-2-one | 5 carbons | Ketone | Methyl group introduces steric hindrance, affecting receptor binding |

| 5-((4-Methoxyphenyl)thio)hexan-2-one | 6 carbons | Ketone | Longer chain increases lipophilicity and metabolic stability |

Key Findings :

- Pentan-2-one derivatives (5-carbon chain) are optimal for balancing solubility and bioavailability .

- Hexan-2-one analogs (6 carbons) show improved metabolic stability but reduced aqueous solubility .

Key Findings :

- The methoxy group in this compound is critical for targeting eukaryotic enzymes, while halogenated analogs are more effective against prokaryotic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.